N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride

説明

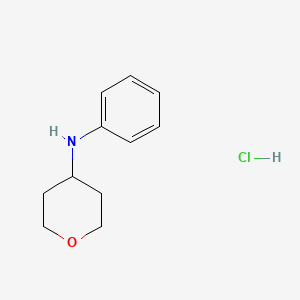

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C11H15NO.ClH and a molecular weight of 213.71 g/mol It is a heterocyclic amine that features a tetrahydropyran ring substituted with a phenyl group and an amine group

準備方法

The synthesis of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:

Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction.

Substitution with Phenyl Group: The tetrahydropyran ring is then substituted with a phenyl group using a Friedel-Crafts alkylation reaction.

Introduction of the Amine Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions .

化学反応の分析

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can undergo reduction reactions to form reduced amine derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis .

科学的研究の応用

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

作用機序

The mechanism of action of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride can be compared with other similar compounds, such as:

N-Phenyltetrahydro-2H-pyran-4-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.

N-Phenylpiperidine-4-amine: Features a piperidine ring instead of a tetrahydropyran ring, leading to different chemical properties and biological activities.

N-Phenylmorpholine-4-amine: Contains a morpholine ring, which can influence its interactions with biological molecules.

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties .

生物活性

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, focusing on its biological activity, structural characteristics, and potential therapeutic applications.

Structural Information

- Molecular Formula : C₁₁H₁₅ClN

- SMILES Notation : C1COCCC1NC2=CC=CC=C2

- InChIKey : CLJVGDCRSDRHTR-UHFFFAOYSA-N

The compound features a tetrahydropyran ring fused with a phenyl group, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, related compounds within the tetrahydropyran class have demonstrated various pharmacological properties, which may provide insights into the potential actions of this compound.

1. Antioxidant Activity

Research has shown that certain tetrahydropyran derivatives exhibit antioxidant properties. For example, compounds structurally similar to N-phenyltetrahydro-2H-pyran-4-amine have been reported to inhibit oxidative stress markers in cellular models, suggesting a potential role in mitigating oxidative damage .

2. Enzyme Inhibition

N-phenyltetrahydro-2H-pyran derivatives may also act as enzyme inhibitors. In particular, studies on phenolic compounds indicate that similar structures can inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition is relevant for developing treatments for skin disorders such as hyperpigmentation .

Case Study 1: Tyrosinase Inhibition

A recent study evaluated various phenolic derivatives for their ability to inhibit tyrosinase activity. Compounds with similar structural motifs to N-phenyltetrahydro-2H-pyran-4-amine showed varying degrees of inhibition, with some derivatives achieving IC₅₀ values as low as 3.8 µM . This suggests that this compound could possess significant inhibitory effects on TYR, warranting further investigation.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of tetrahydropyran derivatives. The study highlighted that specific substitutions on the aromatic ring enhanced the antioxidant activity of these compounds, which could be applicable to this compound . The findings suggest that modifications to the structure may improve its efficacy as an antioxidant agent.

Table 1: Predicted Biological Activities of Related Compounds

特性

IUPAC Name |

N-phenyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSNIOLYTCTGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701863 | |

| Record name | N-Phenyloxan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360058-83-9 | |

| Record name | N-Phenyloxan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。